REACTION_CXSMILES
|
I[C:2]1[N:7]2[N:8]=[C:9]([CH3:11])[N:10]=[C:6]2[CH:5]=[CH:4][CH:3]=1.[C:12](=O)([O-:14])[O-:13].[K+].[K+]>CO.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(P(C2C=CC=CC=2)[C-]2C=CC=C2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2]>[CH3:11][C:9]1[N:10]=[C:6]2[CH:5]=[CH:4][CH:3]=[C:2]([C:12]([OH:14])=[O:13])[N:7]2[N:8]=1 |f:1.2.3,5.6.7,8.9.10|
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Name
|
|
Quantity
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13.5 g
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Type
|
reactant
|
Smiles
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IC1=CC=CC=2N1N=C(N2)C
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Name
|
|
Quantity
|
21.6 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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521 mL
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Type
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solvent
|
Smiles
|
CO
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Name
|
|
Quantity
|
1.17 g
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Type
|
catalyst
|
Smiles
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C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
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Name
|
|
Quantity
|
2.15 g
|
Type
|
catalyst
|
Smiles
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C1(=CC=CC=C1)P([C-]1C=CC=C1)C1=CC=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the mixture was stirred under carbon monoxide atmosphere at 2 atm at room temperature for 1 hr
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was warmed to 50° C.
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Type
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STIRRING
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Details
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stirred for 12 hr
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Duration
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12 h
|
Type
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FILTRATION
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Details
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The reaction mixture was filtered through celite
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Type
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CUSTOM
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Details
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The solvent was evaporated under reduced pressure
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Type
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DISSOLUTION
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Details
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The residue was dissolved in water (300 mL)
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Type
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WASH
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Details
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washed with chloroform, and 2 M hydrochloric acid
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Type
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ADDITION
|
Details
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was added
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Type
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CUSTOM
|
Details
|
The aqueous layer was evaporated under reduced pressure
|
Type
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DISSOLUTION
|
Details
|
the residue was dissolved in methanol
|
Type
|
FILTRATION
|
Details
|
insoluble material was filtered off
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NN2C(C=CC=C2C(=O)O)=N1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |